N-[1-(3-fluorophenyl)ethyl]acetamide
Description
N-[1-(3-Fluorophenyl)ethyl]acetamide is an acetamide derivative characterized by a 3-fluorophenyl group attached to an ethylamine backbone, which is further acetylated. Its structure (Fig. 1) includes a fluorine atom at the meta position of the phenyl ring, influencing electronic and steric properties. This compound is synthesized via lipase-catalyzed asymmetric resolution, as reported in enantioselective chromatographic studies . Its applications span medicinal chemistry, particularly in the development of chiral amines for bioactive molecules.
Properties
IUPAC Name |
N-[1-(3-fluorophenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c1-7(12-8(2)13)9-4-3-5-10(11)6-9/h3-7H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBWRBZNEHMJOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)F)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
Halogen Substitution Effects :
Functional Group Modifications :
Physicochemical Properties
- Polar Surface Area (PSA) : N-[1-(3-Fluorophenyl)ethyl]acetamide has a PSA of ~29.1 Ų, similar to N-(3-nitrophenyl)acetamide (PSA: 29.1 Ų) .
- Solubility : Fluorine’s electronegativity reduces hydrophobicity compared to chlorine-substituted analogs (e.g., N-[1-(3-chlorophenyl)ethyl]acetamide) .
Key Research Findings
Enantioselectivity : The chiral center in this compound enables its use in asymmetric synthesis, with lipase-catalyzed resolution achieving high enantiomeric excess .
Cytotoxicity : Thiadiazole derivatives (e.g., compound 63) exhibit enhanced anticancer activity compared to simpler acetamides, attributed to sulfur-mediated DNA intercalation .
Receptor Binding: Quinazolinone- and pyrrolotriazine-containing analogs show target-specific binding (e.g., acetylcholinesterase and GPR139), highlighting the role of auxiliary heterocycles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
